molecular formula C8H15BN2O3 B13699269 1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid

1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid

Cat. No.: B13699269
M. Wt: 198.03 g/mol
InChI Key: DEWPCOCJCVMOIM-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent complexes with various molecules, making them valuable in organic synthesis and medicinal chemistry. This compound, in particular, is used in the Suzuki-Miyaura coupling reaction, a widely applied method for forming carbon-carbon bonds in organic chemistry .

Preparation Methods

The synthesis of 1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method includes the use of pinacol ester as a protecting group for the boronic acid. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Mechanism of Action

The primary mechanism of action for 1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid in the Suzuki-Miyaura coupling reaction involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and bond formation.

Comparison with Similar Compounds

1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid can be compared with other boronic acids such as:

The uniqueness of this compound lies in its specific substituents, which provide unique electronic and steric properties, making it particularly useful in certain synthetic applications.

Properties

Molecular Formula

C8H15BN2O3

Molecular Weight

198.03 g/mol

IUPAC Name

[1-(2-methoxy-2-methylpropyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C8H15BN2O3/c1-8(2,14-3)6-11-5-7(4-10-11)9(12)13/h4-5,12-13H,6H2,1-3H3

InChI Key

DEWPCOCJCVMOIM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CC(C)(C)OC)(O)O

Origin of Product

United States

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